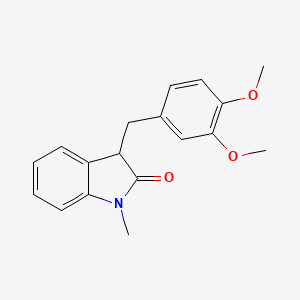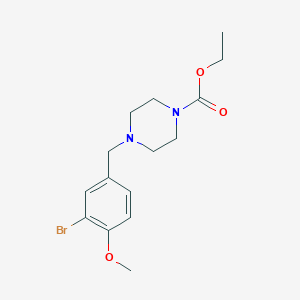
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, as well as to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, as well as to protect neurons from damage and promote their survival. Additionally, it has been shown to have antioxidant and anti-apoptotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its diverse range of potential applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties, among others. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15-7-5-4-6-13(15)14(18(19)20)10-12-8-9-16(21-2)17(11-12)22-3/h4-9,11,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRKVRCRSUCKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6005155.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6005156.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6005171.png)
![4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6005179.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)

![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![7-(cyclobutylmethyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6005216.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)
![N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)
![2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6005233.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)